molecular formula C16H14FN3O2S B5561544 5-(3,5-dimethoxyphenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

5-(3,5-dimethoxyphenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5561544
M. Wt: 331.4 g/mol
InChI Key: BREMROJLLNBRHD-UHFFFAOYSA-N
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Description

5-(3,5-dimethoxyphenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFT or DFTZ and belongs to the class of thiosemicarbazones. In

Scientific Research Applications

Fluorescent Molecular Probes

The compound's structural features, particularly its dimethoxyphenyl and fluorophenyl groups, are related to the development of fluorescent solvatochromic dyes. Such dyes exhibit strong solvent-dependent fluorescence, which can be correlated with solvent polarity parameters. This property makes them suitable for creating ultrasensitive fluorescent molecular probes to study biological events and processes (Diwu et al., 1997).

Tetrel Bonding Interactions

Research on ethyl 2-triazolyl-2-oxoacetate derivatives, which share structural similarities with the compound , has revealed significant π-hole tetrel bonding interactions. These interactions, analyzed using Hirshfeld surface analysis and DFT calculations, play a crucial role in self-assembly and molecular recognition processes, hinting at the compound's potential in materials science and supramolecular chemistry (Ahmed et al., 2020).

Corrosion Inhibition

Compounds containing triazole rings have been investigated for their corrosion inhibition capabilities. Specifically, derivatives like 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol have shown to substantially inhibit zinc corrosion in an acidic medium, suggesting that the given compound may also serve as an effective corrosion inhibitor due to its structural and electronic characteristics (Gece & Bilgiç, 2012).

Biological Activities

Compounds with a 1,2,4-triazole ring, especially those modified with various substituents, have been synthesized and tested for pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties. The structural diversity of these compounds allows for a broad range of biological activities, which could imply potential applications in drug development (Sameluk & Kaplaushenko, 2015).

Electrochemical Studies

Electrochemical behavior studies of thiotriazoles have shown that compounds like 4-amino-3-thio-5-phenyl-1,2,4-triazole exhibit specific redox behavior, which could be exploited in developing electrochemical sensors or as intermediates in organic synthesis (Fotouhi et al., 2002).

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-21-13-7-10(8-14(9-13)22-2)15-18-19-16(23)20(15)12-5-3-11(17)4-6-12/h3-9H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREMROJLLNBRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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